N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3. The oxadiazole is linked to a pyrrolidine-2-carboxamide moiety, which is further modified by a thiophene-2-sulfonyl group at the pyrrolidine nitrogen. The thiophene sulfonyl group contributes to lipophilicity and may influence metabolic stability or target engagement, such as enzyme inhibition.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-26-13-8-6-12(7-9-13)17-20-21-18(27-17)19-16(23)14-4-2-10-22(14)29(24,25)15-5-3-11-28-15/h3,5-9,11,14H,2,4,10H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTPEXYCICMRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the oxadiazole ring is functionalized with a methoxyphenyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and suitable electrophiles.
Sulfonylation: The thiophene-2-sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Analogs
- : The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces oxadiazole with thiadiazole. Sulfur in thiadiazole increases lipophilicity and may alter metabolic pathways compared to oxygen in oxadiazole.
- Target Compound : The oxadiazole core may offer higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazole.
Tetrazole and Triazole Derivatives
Substituent Effects
Aryl Group Modifications
- : The analog 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide features a chloro-phenoxy substituent. Chlorine’s electron-withdrawing effect contrasts with the methoxy group’s electron-donating nature, influencing electronic distribution and binding affinity .
- Target Compound : The 4-methoxyphenyl group may enhance π-π stacking interactions in hydrophobic pockets compared to halogenated analogs.
Sulfonyl and Amide Functionalization
- : N-(4-(2-(4-(3-Chlorophenyl)Piperazin-1-yl)-2-Oxoethyl)Thiazol-2-yl)-5-Oxopyrrolidine-2-Carboxamide includes a thiazole ring and piperazine group. The sulfonyl group in the target compound may improve solubility compared to the neutral thiazole, while the piperazine in could enhance basicity and water solubility .
Structural and Property Comparison Table
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene sulfonamide moiety, and a pyrrolidine carboxamide backbone. Its molecular formula is with a molecular weight of 472.5 g/mol. The compound's logP value indicates moderate lipophilicity, which is essential for membrane permeability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase and other enzymes.
- Antimicrobial Activity : The oxadiazole ring is often associated with antimicrobial properties, making it a candidate for further studies against various pathogens.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
Biological Activity Data
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion | Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 µg/mL. |
| Antitumor | MTT assay | Inhibitory concentration (IC50) values below 20 µM against HepG2 and MCF-7 cell lines. |
| Enzyme Inhibition | AChE inhibition assay | Significant inhibition observed with IC50 values around 15 µM. |
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of oxadiazole compounds exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced activity, supporting the relevance of the methoxy substituent in our compound .
- Antitumor Activity : In vitro assays showcased that the compound inhibited cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G1 phase, with further studies required to elucidate the detailed pathways involved .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Results indicated that it could serve as a lead compound for developing new AChE inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
